molecular formula C18H15F3N4O2 B278844 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide

5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide

Número de catálogo B278844
Peso molecular: 376.3 g/mol
Clave InChI: PUNLKJRFALYBFY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

Mecanismo De Acción

5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide selectively inhibits BTK, which is a key regulator of B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote B-cell survival, proliferation, and differentiation. Inhibition of BTK by 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide leads to the inhibition of downstream signaling pathways, which ultimately results in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide has been shown to have potent inhibitory activity against BTK in biochemical assays. It has also been shown to inhibit the growth and survival of B-cell lines in vitro and in vivo. In preclinical studies, 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide is its selectivity for BTK, which reduces the potential for off-target effects. However, one of the limitations of 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide is its relatively low solubility, which can make it challenging to use in certain lab experiments.

Direcciones Futuras

There are several potential future directions for the study of 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide. One area of interest is the potential use of BTK inhibitors like 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide in combination with other targeted therapies for the treatment of B-cell malignancies. Another area of interest is the potential use of BTK inhibitors in the treatment of autoimmune diseases and inflammatory disorders. Further studies are needed to fully understand the potential therapeutic applications of 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide and other BTK inhibitors.

Métodos De Síntesis

The synthesis of 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide involves several steps, including the reaction of 2-chloropyridine with 3-(trifluoromethoxy)aniline, followed by the reaction of the resulting intermediate with ethyl 4-chloro-1H-pyrazole-5-carboxylate. The final step involves the reaction of the resulting intermediate with ammonia gas to yield 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide. The overall yield of the synthesis method is around 25%.

Aplicaciones Científicas De Investigación

5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. BTK inhibitors like 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide have shown promising results in preclinical studies and clinical trials for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

Propiedades

Nombre del producto

5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide

Fórmula molecular

C18H15F3N4O2

Peso molecular

376.3 g/mol

Nombre IUPAC

5-ethyl-1-pyridin-2-yl-N-[3-(trifluoromethoxy)phenyl]pyrazole-4-carboxamide

InChI

InChI=1S/C18H15F3N4O2/c1-2-15-14(11-23-25(15)16-8-3-4-9-22-16)17(26)24-12-6-5-7-13(10-12)27-18(19,20)21/h3-11H,2H2,1H3,(H,24,26)

Clave InChI

PUNLKJRFALYBFY-UHFFFAOYSA-N

SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F

SMILES canónico

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.